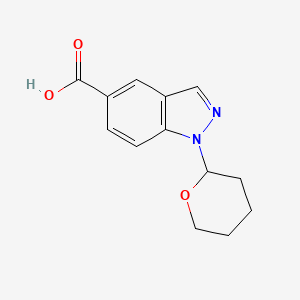

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(oxan-2-yl)indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-13(17)9-4-5-11-10(7-9)8-14-15(11)12-3-1-2-6-18-12/h4-5,7-8,12H,1-3,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUJUQSXOGLRNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=C3)C(=O)O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656772 | |

| Record name | 1-(Oxan-2-yl)-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000576-28-2 | |

| Record name | 1-(Oxan-2-yl)-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid structure

An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid

Introduction: Deconstructing a Privileged Scaffold Intermediate

This compound is a heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery.[1] Its structure is a composite of three key functional components: a bicyclic aromatic indazole core, a reactive carboxylic acid group, and a tetrahydropyranyl (THP) protecting group.[1] This strategic combination makes it a versatile intermediate for synthesizing more complex molecules, particularly novel therapeutic agents.[2]

The indazole moiety is recognized as a "privileged scaffold" in pharmacology, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[3][4] The carboxylic acid at the 5-position serves as a critical synthetic handle, allowing for the formation of amides, esters, and other derivatives to modulate the compound's physicochemical properties and biological target interactions.[1][5]

The defining feature of this specific molecule is the THP group attached to the N1 position of the indazole ring. The indazole N-H proton is acidic and can interfere with reactions targeting the carboxylic acid. The THP group acts as a temporary mask, or protecting group, rendering the nitrogen unreactive.[6][7] It is favored for its ease of introduction and its stability under a variety of non-acidic conditions, including exposure to basic reagents, organometallics, and hydrides.[8] This guide provides a detailed examination of the structure, synthesis, analysis, and applications of this important synthetic intermediate.

Physicochemical and Structural Properties

The compound's utility is underpinned by its specific chemical and physical characteristics. These properties are essential for handling, reaction setup, and purification.

Core Structural Features

The molecule's architecture is key to its function in multi-step synthesis. The indazole ring provides a rigid, aromatic framework, while the THP group introduces a chiral center, and the carboxylic acid acts as the primary point for chemical modification.

Caption: Key functional components of the title compound.

Quantitative Data Summary

The following table summarizes the key identification and handling parameters for this compound.

| Property | Value | Source(s) |

| CAS Number | 1000576-28-2 | [1][9] |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [1][10] |

| Molecular Weight | 246.26 - 246.27 g/mol | [1][9][10] |

| Appearance | Yellowish orange powder | [1] |

| Purity | ≥ 95% (typically by HPLC) | [1] |

| MDL Number | MFCD09870060 | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

| Synonyms | 5-Carboxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | [10][11] |

Synthesis and Purification: The Role of N-Protection

The synthesis of the title compound is a foundational example of protecting group strategy in organic chemistry. The primary objective is to selectively mask the indazole N-H to allow for unambiguous modification of the carboxylic acid group in subsequent steps.

Causality of Experimental Design: Why Protect the Indazole?

The proton on the indazole nitrogen is weakly acidic. In the presence of bases or nucleophiles, which are often required for reactions involving the carboxylic acid (e.g., activation for amide coupling), this N-H group can be deprotonated. This creates a competing nucleophilic site, leading to undesired side products and reduced yield of the target molecule. The THP group is an acetal, stable to basic and nucleophilic conditions, thus ensuring that chemistry occurs exclusively at the desired carboxylic acid function.[6][8]

Caption: Logic of N-protection for selective amide coupling.

Experimental Protocol: Synthesis via N-Tetrahydropyranylation

This protocol describes a general method for the protection of 1H-indazole-5-carboxylic acid using 3,4-dihydro-2H-pyran (DHP).

Materials:

-

1H-Indazole-5-carboxylic acid[4]

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst (e.g., p-TsOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.5 eq). Stir the mixture at room temperature.

-

Rationale: DHP is the reagent that provides the THP group. An excess is used to ensure complete reaction of the starting material. Anhydrous solvent is critical as water can interfere with the acid catalyst.[12]

-

-

Catalysis: Add a catalytic amount of PPTS (0.1 eq) to the solution. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: The reaction requires an acid catalyst to activate the double bond of DHP for nucleophilic attack by the indazole nitrogen.[8] PPTS is a mild, organic-soluble acid catalyst that minimizes potential side reactions.

-

-

Quenching: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. This neutralizes the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Rationale: The aqueous washes remove the neutralized catalyst and any water-soluble impurities. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization to yield a yellowish-orange powder.[1]

Analytical Characterization

Validation of the product's identity and purity is a critical, self-validating step in the workflow.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method to assess the purity of the final compound. Commercial suppliers typically guarantee a purity of ≥95%.[1] A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a formic acid or TFA modifier) would be used for analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Successful synthesis is confirmed by the disappearance of the characteristic broad N-H proton signal from the starting indazole (typically >10 ppm) and the appearance of a complex set of new signals in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the protons of the THP ring.

-

¹³C NMR: The appearance of new carbon signals corresponding to the five unique carbons of the THP group confirms its incorporation.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be approximately 247.11.

Applications in Drug Discovery and Development

This molecule is not an active pharmaceutical ingredient itself but rather a crucial building block. Its structure allows for the systematic synthesis of libraries of compounds for screening and optimization.

-

Intermediate for Kinase Inhibitors: Many modern cancer therapies, such as Axitinib, are kinase inhibitors that feature an indazole core.[3] This THP-protected intermediate is ideal for synthesizing analogs of such drugs, where the carboxylic acid is converted into various amides to probe the binding pocket of the target kinase.[2]

-

Scaffold for Neurological Agents: The indazole scaffold is also present in drugs targeting the central nervous system.[1][13] This building block enables researchers to develop novel compounds for neurological disorders by creating derivatives with improved potency, selectivity, and metabolic stability.[2]

-

Enzyme Inhibition Studies: The ability to easily derivatize the carboxylic acid makes this compound valuable for creating focused libraries of potential enzyme inhibitors for various biochemical targets.[1][4]

Deprotection: Releasing the Core Scaffold

Once the desired chemical modifications have been made to the carboxylic acid moiety, the THP group can be easily removed to reveal the N-H of the indazole ring, which may be critical for final biological activity. This is typically achieved through acid-catalyzed hydrolysis.[6][12]

General Deprotection Protocol:

-

Dissolve the THP-protected compound in a protic solvent like methanol or ethanol.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the acid and work up the reaction to isolate the deprotected product.

This final step highlights the strategic utility of the THP group: it serves its purpose of shielding the nitrogen during synthesis and is then cleanly removed under mild conditions to yield the final target molecule.[8]

References

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

-

Wikipedia. (2023). Tetrahydropyran. Retrieved from [Link]

-

Proprep. (n.d.). What is a THP protecting group, and how is it used in organic synthesis? Retrieved from [Link]

-

Albericio, F., & El-Faham, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 1H-Indazole-5-carboxylic acid | 61700-61-6. Retrieved from [Link]

-

precisionFDA. (n.d.). 1-(TETRAHYDRO-2H-PYRAN-2-YL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(tetrahydro-2h-pyran-2-yl)-1h-indazole-4-carboxylic acid. Retrieved from [Link]

-

Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

-

Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

-

Nakashima, K., & Hayashida, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid [myskinrecipes.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 9. This compound CAS#: 1000576-28-2 [m.chemicalbook.com]

- 10. This compound [cymitquimica.com]

- 11. This compound CAS#: 1000576-28-2 [amp.chemicalbook.com]

- 12. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 13. chemimpex.com [chemimpex.com]

biological activity of THP-indazole carboxylic acid

An In-Depth Technical Guide to the Biological Activity of THP-Indazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] When functionalized with a carboxylic acid group, this scaffold gains a critical interaction point for various biological targets. The introduction of a tetrahydropyranyl (THP) group, either as a stable modification to the core structure or as a strategic protecting group during synthesis, adds another layer of chemical and pharmacological complexity. This guide provides a detailed exploration of the biological activities associated with THP-indazole carboxylic acid derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into key therapeutic areas, including immunomodulation via CRAC channel inhibition and anti-cancer activity through kinase pathway modulation, offering field-proven insights for professionals in drug discovery and development.

The Indazole-Carboxylic Acid Scaffold: A Privileged Core

The indazole moiety, a bicyclic aromatic heterocycle, is a cornerstone in the design of novel therapeutics due to its ability to mimic purine bases and engage in diverse non-covalent interactions with biological macromolecules.[1] The addition of a carboxylic acid functional group, or its bioisosteres like tetrazoles, provides a strong hydrogen bond donor and acceptor, often serving as a crucial anchor to the active site of enzymes or receptors.[2][3][4] This combination has led to the discovery of potent inhibitors and modulators for a wide range of biological targets.

Derivatives of the indazole-carboxylic acid core have demonstrated a vast spectrum of pharmacological activities, including:

The versatility of this scaffold allows for fine-tuning of its properties through substitution at various positions on the indazole ring, making it a highly "tunable" framework for targeted drug design.

The Role of the Tetrahydropyranyl (THP) Moiety

The term "THP-indazole carboxylic acid" can refer to two distinct chemical scenarios, each with important implications for the drug development process.

2.1 THP as a Protective Group in Synthesis

The THP group is widely recognized in organic synthesis as a robust and reliable protecting group for alcohols and, in some cases, indazole nitrogens.[10][11] It is typically introduced by reacting the substrate with 3,4-dihydro-2H-pyran (DHP) under acidic conditions and is valued for its stability across a wide range of non-acidic reagents.[12][13] Its removal is conveniently achieved with mild acid, making it compatible with complex multi-step syntheses.[10][12] In the context of indazole carboxylic acid synthesis, the THP group can be used to temporarily block a reactive nitrogen on the indazole ring, directing subsequent reactions like lithiation and carboxylation to a specific position (e.g., C3) before being cleanly removed to yield the final active compound.[7]

Caption: General synthetic workflow using THP as a protecting group.

2.2 THP as a Structural Component

Beyond its role in synthesis, the THP moiety can be incorporated as a permanent part of the final molecular structure. In this capacity, the bulky and lipophilic THP group can significantly alter the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of the parent molecule. It can increase lipophilicity, potentially enhancing membrane permeability and oral absorption, while also influencing metabolic stability and receptor binding interactions.

Key Biological Activities & Mechanisms of Action

Anti-inflammatory and Immunomodulatory Activity: CRAC Channel Inhibition

A prominent mechanism of action for certain indazole-3-carboxamides is the inhibition of the Calcium-Release Activated Calcium (CRAC) channel.[14][15] The CRAC channel is critical for calcium signaling in immune cells, particularly mast cells and T-lymphocytes.[14] Aberrant activation of these cells contributes to a host of inflammatory and autoimmune diseases.

Mechanism:

-

Activation of cell surface receptors leads to the production of inositol triphosphate (IP3).

-

IP3 binds to its receptor on the endoplasmic reticulum (ER), causing the depletion of stored Ca²⁺.

-

This depletion is sensed by STIM proteins, which then aggregate and activate ORAI proteins, the pore-forming units of the CRAC channel at the plasma membrane.

-

The open CRAC channel permits a sustained influx of extracellular Ca²⁺.

-

Elevated intracellular Ca²⁺ triggers downstream events like mast cell degranulation (release of histamine, TNF-α) and activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[14]

Indazole-3-carboxamide derivatives can potently block this Ca²⁺ influx, thereby stabilizing mast cells and preventing the release of pro-inflammatory mediators.[14][15]

Caption: Key SAR points for indazole-3-carboxamide derivatives.

Experimental Protocols for Activity Assessment

Validating the biological activity of novel compounds requires robust and reproducible experimental models. The following protocols represent standard methodologies in the field.

In Vitro Protocol: CRAC Channel Blockade Assay

This assay measures the ability of a compound to inhibit calcium influx in a mast cell line following ER store depletion.

-

Objective: To determine the IC₅₀ of a test compound for CRAC channel inhibition.

-

Cell Line: RBL-2H3 (Rat Basophilic Leukemia) cells, which endogenously express CRAC channels. [14]* Materials: RBL-2H3 cells, Fluo-4 NW Calcium Assay Kit, Thapsigargin (Tg), test compounds, 96-well black-wall clear-bottom plates, fluorescence plate reader.

-

Methodology:

-

Cell Plating: Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and culture overnight.

-

Dye Loading: Wash cells with a buffered saline solution. Add 100 µL of Fluo-4 NW dye loading solution to each well and incubate for 30 minutes at 37°C, followed by 15 minutes at room temperature.

-

Compound Addition: Add various concentrations of the test compound (e.g., from a 10-point serial dilution) to the wells. Include vehicle-only (negative control) and known inhibitor (positive control) wells.

-

Baseline Reading: Measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm) for 2 minutes.

-

Channel Activation: Add Thapsigargin (Tg) to a final concentration of 1 µM to all wells. Tg is a SERCA pump inhibitor that depletes ER calcium stores, thereby activating CRAC channels. [14] 6. Kinetic Reading: Immediately begin measuring fluorescence every 15 seconds for at least 15-20 minutes. The increase in fluorescence corresponds to the influx of extracellular Ca²⁺.

-

Data Analysis: Calculate the area under the curve (AUC) or the peak fluorescence for each concentration. Plot the percent inhibition relative to the vehicle control against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

In Vivo Protocol: Carrageenan-Induced Paw Edema

This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound in vivo. [5][16]

-

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

-

Animal Model: Male Wistar rats (100-150 g).

-

Materials: Test compound, vehicle, standard drug (e.g., Diclofenac 10 mg/kg), Carrageenan (1% w/v solution), Plethysmometer.

-

Methodology:

-

Acclimatization: Allow animals to acclimate to the laboratory conditions for at least one week. Fast animals overnight before the experiment.

-

Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Standard Drug, and Test Compound (at various doses, e.g., 25, 50, 100 mg/kg).

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the test compound, standard drug, or vehicle intraperitoneally (i.p.) or orally (p.o.).

-

Induction of Inflammation: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar surface of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. [5] 7. Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

-

Conclusion and Future Perspectives

The THP-indazole carboxylic acid framework represents a highly fertile ground for the discovery of novel therapeutics. The core scaffold is amenable to extensive chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic profiles. Key biological activities, particularly in the realms of immunomodulation and oncology, are driven by well-defined mechanisms such as CRAC channel and kinase inhibition.

Future research should focus on exploring novel substitutions on the indazole ring to uncover new target interactions and improve drug-like properties. The use of the THP group, not just as a synthetic tool but as a deliberate structural element to modulate ADME properties, warrants further investigation. As our understanding of the complex signaling networks underlying disease grows, the rational design of new THP-indazole carboxylic acid derivatives will continue to be a promising strategy in the quest for safer and more effective medicines.

References

-

Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Sharma, A., et al. (2017). A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. [Link]

-

Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Palle, V. P., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

-

Peters, J. U., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

-

KUMAR, A., et al. (2013). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

-

Galbiati, V., et al. (2022). The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity. Frontiers in Toxicology. [Link]

-

Galbiati, V., et al. (2022). The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity. National Institutes of Health. [Link]

-

Miller, L. J., et al. (2015). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]

-

Ghavami, R., et al. (2025). Fast Release of Carboxylic Acid inside Cells. Chemistry – A European Journal. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship. ResearchGate. [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules. [Link]

- US Patent. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

Evren, A. S. A., et al. (2024). Design and synthesis of novel dithiazole carboxylic acid Derivatives: In vivo and in silico investigation of their Anti-Inflammatory and analgesic effects. Bioorganic Chemistry. [Link]

-

Ballatore, C., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate. [Link]

-

Farooqui, M., et al. (2010). Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives. ResearchGate. [Link]

-

Popat, S. I., & Gorti, V. (2021). Chapter 6: Medicinal Chemistry. The APhA Complete Review for the Foreign Pharmacy Graduate Equivalency Examination, 2nd Edition. [Link]

- Chinese Patent. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

Zoidis, G., et al. (2024). Feature Reviews in Medicinal Chemistry. MDPI. [Link]

-

Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. [Link]

-

Zhang, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

-

Barreiro, G., et al. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. [Link]

-

Nourmandipour, F., et al. (2025). Design, synthesis, in-vivo, and in-silico studies of 1,2,3-triazole tethered derivatives of morphine as novel anti-nociceptive agents. PLOS One. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pharmacylibrary.com [pharmacylibrary.com]

- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. jocpr.com [jocpr.com]

- 9. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 14. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and synthesis of novel dithiazole carboxylic acid Derivatives: In vivo and in silico investigation of their Anti-Inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Dabrafenib (GSK2118436), a Potent BRAF Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known as GSK2118436, is a pivotal therapeutic agent in the field of precision oncology. It is a potent and selective inhibitor of mutated BRAF kinase, an enzyme implicated in the signaling cascade of various cancers.[1][2][3][4][5] This guide provides an in-depth exploration of the molecular mechanism of action of Dabrafenib, its interaction with the MAPK signaling pathway, and the experimental frameworks used to validate its function. While the CAS number 1000576-28-2 is associated with a chemical intermediate, 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid[6][7][8][9][10], the therapeutic agent of interest in this context is Dabrafenib.

Core Mechanism of Action: Targeting the Aberrant MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[11][12] In a significant subset of cancers, particularly melanoma, this pathway is constitutively activated due to mutations in key signaling proteins.[1]

The Role of BRAF and the V600E Mutation

BRAF, a serine/threonine-protein kinase, is a central component of the MAPK pathway.[3] The most prevalent oncogenic mutation is a single substitution of valine with glutamic acid at codon 600 (V600E), which mimics phosphorylation, locking the kinase in a constitutively active state.[13] This leads to persistent downstream signaling, driving uncontrolled cell proliferation and tumor growth.[3][4][11] Dabrafenib is designed to selectively target this mutated BRAF V600E protein.[3][4]

Dabrafenib's ATP-Competitive Inhibition

Dabrafenib functions as an ATP-competitive inhibitor.[1][2][14] It binds to the ATP-binding site of the mutated BRAF V600E kinase, preventing the phosphorylation of its downstream targets, MEK1 and MEK2.[3][15] This blockade of MEK activation subsequently inhibits the phosphorylation of ERK, the final kinase in the cascade.[1][3] The ultimate consequence is the suppression of proliferative signals, leading to cell cycle arrest at the G1 phase and the induction of apoptosis.[1][16]

Signaling Pathway Visualization

The following diagram illustrates the canonical MAPK pathway and the inhibitory action of Dabrafenib.

Caption: Dabrafenib inhibits the mutated BRAF V600E kinase, blocking the MAPK signaling cascade.

Paradoxical Activation: A Key Consideration

An important aspect of Dabrafenib's mechanism is the phenomenon of "paradoxical activation." In cells with wild-type (non-mutated) BRAF but upstream RAS mutations, Dabrafenib can paradoxically activate the MAPK pathway.[1] This occurs because BRAF inhibitors can promote the dimerization of RAF proteins, leading to the transactivation of CRAF by inhibitor-bound BRAF, ultimately resulting in increased ERK signaling. This mechanism is thought to contribute to certain side effects, such as the development of secondary cutaneous squamous cell carcinomas.[1] The combination of Dabrafenib with a MEK inhibitor, such as Trametinib, can mitigate this effect.[1][12]

Quantitative Profile of Dabrafenib

The potency of Dabrafenib has been characterized through various in vitro assays.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | B-RafV600E | 0.6 nM | Enzyme Assay | [14] |

| IC50 | C-Raf | 5 nM | Enzyme Assay | [14] |

| IC50 | SKMEL28 (B-RafV600E) | 3 nM | Cell Proliferation | [17][18] |

| IC50 | A375P F11 (B-RafV600E) | 8 nM | Cell Proliferation | [17][18] |

| IC50 | Colo205 (B-RafV600E) | 7 nM | Cell Proliferation | [17][18] |

| IC50 | HFF (Wild-type B-Raf) | 3.0 µM | Cell Proliferation | [17][18] |

Experimental Validation of Mechanism of Action

The mechanism of action of Dabrafenib has been elucidated through a series of biochemical and cell-based assays.

This assay directly measures the ability of Dabrafenib to inhibit the enzymatic activity of purified BRAF kinase.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human BRAF V600E and its substrate, inactive MEK, are purified.

-

Reaction Setup: The kinase reaction is performed in a buffer containing ATP and the purified enzyme and substrate.

-

Inhibitor Addition: Dabrafenib is added at various concentrations to the reaction mixture.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for MEK phosphorylation.

-

Detection: The level of phosphorylated MEK is quantified using methods such as ELISA with a phospho-specific antibody or radiometric assays measuring the incorporation of radioactive phosphate from ATP.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Dabrafenib concentration.

This assay confirms that Dabrafenib inhibits BRAF activity within a cellular context by measuring the phosphorylation of its downstream effector, ERK.

Protocol:

-

Cell Culture: BRAF V600E mutant melanoma cell lines (e.g., A375, SK-MEL-28) are cultured to sub-confluency.

-

Treatment: Cells are treated with varying concentrations of Dabrafenib for a specified duration (e.g., 2-6 hours).

-

Cell Lysis: Cells are lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).

-

Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

-

Analysis: The band intensities for p-ERK are normalized to t-ERK to determine the dose-dependent inhibition of ERK phosphorylation.[17]

This assay assesses the impact of Dabrafenib on the viability and proliferation of cancer cells.[19]

Protocol:

-

Cell Seeding: BRAF V600E mutant and wild-type cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a serial dilution of Dabrafenib or a vehicle control (DMSO).

-

Incubation: Plates are incubated for a period of 72 hours to allow for effects on cell proliferation.

-

Reagent Addition: MTT or WST-1 reagent is added to each well and incubated. Viable cells with active metabolism convert the reagent into a colored formazan product.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader.

-

Data Analysis: The IC50 for cell proliferation is calculated by plotting the percentage of cell viability against the logarithm of the Dabrafenib concentration.[20]

Experimental Workflow Diagram

Caption: A streamlined workflow for characterizing the mechanism of action of Dabrafenib.

Clinical Implications and Future Directions

Dabrafenib has demonstrated significant clinical efficacy in patients with BRAF V600 mutation-positive metastatic melanoma and other solid tumors.[15][21][22] However, acquired resistance is a common challenge, often arising from the reactivation of the MAPK pathway through various mechanisms.[1] Current research focuses on overcoming resistance through combination therapies, such as the co-administration of Dabrafenib with MEK inhibitors like Trametinib, which has shown improved progression-free and overall survival rates.[2][12][15][23] Ongoing clinical trials continue to explore the potential of Dabrafenib in various cancer types and in combination with other targeted agents and immunotherapies.[21][24][25]

Conclusion

Dabrafenib is a highly selective and potent inhibitor of the mutated BRAF kinase, a key driver of oncogenesis in numerous cancers. Its mechanism of action, centered on the ATP-competitive inhibition of BRAF V600E and the subsequent suppression of the MAPK signaling pathway, has been robustly validated through a suite of biochemical and cellular assays. Understanding the nuances of its action, including the phenomenon of paradoxical activation, is crucial for its effective clinical application and the development of next-generation therapeutic strategies to combat drug resistance.

References

Sources

- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 4. What are BRAF V600E inhibitors and how do they work? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. 1000576-28-2 | MFCD09870060 | this compound [aaronchem.com]

- 7. 1000576-28-2 | CAS DataBase [m.chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound CAS#: 1000576-28-2 [m.chemicalbook.com]

- 10. 1-(Tetrahydropyranyl)-1H-indazole-5-carboxylic acid_1000576-28-2_Hairui Chemical [hairuichem.com]

- 11. medschool.co [medschool.co]

- 12. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]

- 13. RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

- 15. researchgate.net [researchgate.net]

- 16. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Facebook [cancer.gov]

- 22. dermnetnz.org [dermnetnz.org]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. NCI9466: Phase I/II Study of Dabrafenib, Trametinib, and Navitoclax in BRAF Mutant Melanoma and Other Solid Tumors [mdanderson.org]

- 25. Phase I/II study of dabrafenib trametinib and navitoclax in BRAF mutant melanoma (Phase I and II) and other solid tumors (Phase I only). | NYU Langone Health [clinicaltrials.med.nyu.edu]

discovery and significance of indazole carboxylic acid derivatives

An In-Depth Technical Guide to the Discovery and Significance of Indazole Carboxylic Acid Derivatives in Modern Drug Development

Abstract

Indazole and its derivatives represent a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comprehensive technical overview of indazole carboxylic acid derivatives, a subclass that has yielded significant therapeutic agents. We will explore the foundational discovery, key synthetic methodologies, and the profound significance of these compounds, with a focus on landmark drugs such as Lonidamine and Gamendazole. By dissecting their mechanisms of action, structure-activity relationships (SAR), and clinical applications, this document serves as an essential resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Indazole Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Indazole Heterocycle

Indazole, also known as benzpyrazole, is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[1] This ten-π electron system exhibits annular tautomerism, with the proton on the nitrogen atom capable of residing on either nitrogen, leading to 1H- and 2H-tautomers. The 1H-tautomer is generally the more thermodynamically stable and predominant form.[2] This structural feature, combined with its relative planarity and capacity for diverse functionalization, makes the indazole nucleus a versatile scaffold for interacting with various biological targets.[3]

The Significance of the Carboxylic Acid Moiety

The incorporation of a carboxylic acid group, particularly at the 3-position, is a critical design element in many active derivatives. This functional group serves multiple roles:

-

Key Interaction Point: It can act as a hydrogen bond donor and acceptor or form salt bridges with basic residues (e.g., arginine, lysine) in a protein's active site.

-

Modulation of Physicochemical Properties: The carboxylic acid group significantly impacts solubility and pharmacokinetic properties. It can be esterified to create more lipophilic prodrugs that are later hydrolyzed in vivo to the active acid form.[4]

-

Synthetic Handle: It provides a reactive site for further chemical modification, such as the formation of amides and esters, allowing for the generation of extensive compound libraries for SAR studies.[5][6][7]

Broad-Spectrum Biological Activity

The indazole scaffold is of immense pharmacological importance, forming the core of compounds with applications across numerous disease areas.[8] Derivatives have demonstrated promising anticancer, anti-inflammatory, and neuroprotective activities.[3][8] This wide range of biological activities has cemented the indazole ring as a key building block in the development of novel therapeutic agents for protein kinase-related disorders, cancer, and neurodegeneration.[8][9]

Foundational Synthetic Strategies: Accessing the Core Scaffold

Rationale for Synthetic Route Selection

The choice of a synthetic route is governed by factors such as the availability of starting materials, desired substitution patterns, and scalability. A primary challenge in indazole synthesis is controlling the regioselectivity of N-alkylation, as reactions can yield mixtures of N-1 and N-2 isomers.[10][11] The selection of the base and solvent system is therefore critical to direct the reaction towards the desired isomer.

Method 1: N-Alkylation and Hydrolysis

This is a common and direct approach, particularly for derivatives like Lonidamine. The strategy involves the N-alkylation of an indazole-3-carboxylic ester, followed by hydrolysis to yield the final carboxylic acid.

Experimental Protocol: Synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (Lonidamine)

Step 1: N-Alkylation of 1H-indazole-3-carboxylic acid methyl ester

-

To a solution of 1H-indazole-3-carboxylic acid methyl ester (1.0 eq) in a suitable aprotic solvent like Dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

-

Scientist's Rationale: NaH is a non-nucleophilic strong base that efficiently deprotonates the indazole nitrogen, forming the indazolide anion. This anion is a potent nucleophile, primed for the subsequent alkylation step. The reaction is performed at 0 °C to control the exothermic reaction.

-

-

Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the anion.

-

Add 2,4-dichlorobenzyl chloride (1.05 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product via column chromatography to isolate the desired N-1 alkylated ester.[12]

Step 2: Saponification to the Carboxylic Acid

-

Dissolve the purified 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid methyl ester (1.0 eq) in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux (approx. 60-70 °C) for 18 hours.[12]

-

Scientist's Rationale: Basic hydrolysis (saponification) is a robust method for converting esters to carboxylic acids. The use of excess base and heat ensures the reaction goes to completion.

-

-

Monitor the reaction by TLC until the starting ester is fully consumed.

-

Cool the reaction mixture to room temperature and acidify to pH ~1 with concentrated hydrochloric acid (HCl).

-

The precipitated solid product is collected by filtration, washed thoroughly with water to remove inorganic salts, and dried under vacuum to yield pure Lonidamine.[12]

Caption: General workflow for the synthesis of Lonidamine.

Method 2: Ring Formation from Acyclic Precursors

An alternative to modifying a pre-existing indazole ring is to construct the ring itself from acyclic starting materials. One such method involves the reaction of a phenylhydrazine with a glyoxylate derivative, followed by cyclization.

Experimental Protocol: Diazonium-Free Synthesis of 1H-Indazole-3-carboxylic acid

-

Hydrazone Formation: React phenylhydrazine with benzaldehyde to yield benzaldehyde phenylhydrazone.[13]

-

Acylation: Treat the resulting hydrazone with oxalyl chloride to form an intermediate acyl chloride.[13]

-

Scientist's Rationale: Oxalyl chloride is a highly reactive diacyl chloride that effectively adds a two-carbon unit required for the subsequent cyclization.

-

-

Friedel-Crafts Cyclization: Subject the intermediate to a Lewis acid, such as aluminum chloride (AlCl₃), to catalyze an intramolecular Friedel-Crafts reaction, forming a benzylideneaminoisatin.[13]

-

Scientist's Rationale: This key step constructs the bicyclic core. The Lewis acid activates the aromatic ring towards electrophilic attack by the acyl group, leading to ring closure.

-

-

Hydrolysis and Rearrangement: Hydrolyze the resulting isatin derivative under basic conditions (e.g., NaOH) to induce ring opening and rearrangement, yielding 1H-indazole-3-carboxylic acid.[13] This method avoids the use of potentially hazardous diazonium intermediates.

Caption: Diazonium-free synthesis of the indazole-3-carboxylic acid core.

Landmark Derivatives & Their Mechanisms of Action

Case Study 1: Lonidamine - The Progenitor Targeting Cancer Metabolism

Lonidamine (LND) was one of the first indazole carboxylic acid derivatives to achieve clinical significance. Initially investigated as an antispermatogenic agent, its ability to interfere with cellular energy metabolism led to its development as an anticancer drug.[14][15][16]

Mechanism of Action: Unlike traditional cytotoxic agents, Lonidamine's efficacy stems from its disruption of the unique metabolic phenotype of cancer cells, often referred to as the "Warburg effect."[16] It exerts its effects through multiple mechanisms:

-

Inhibition of Hexokinase: LND inhibits mitochondrially-bound hexokinase (HK-II), a key enzyme that catalyzes the first step of glycolysis.[17][18] This is a critical choke point for cancer cells that are highly dependent on glycolysis for ATP production.

-

Inhibition of Mitochondrial Pyruvate Carrier (MPC): LND is a potent inhibitor of the MPC, preventing pyruvate from entering the mitochondria for oxidative phosphorylation.[19][20]

-

Inhibition of Monocarboxylate Transporters (MCTs): It also inhibits MCTs, which are responsible for exporting lactate, a byproduct of glycolysis. This leads to intracellular acidification and further metabolic stress.[19]

This multi-pronged attack on both glycolysis and mitochondrial respiration leads to a severe depletion of cellular ATP, inducing cell death.[18][21]

Caption: Lonidamine's multi-target inhibition of cancer cell metabolism.

Case Study 2: Gamendazole - A Modern Derivative for Non-Hormonal Male Contraception

Building on the antispermatogenic observations from Lonidamine, Gamendazole was developed as a potent, orally active, non-hormonal male contraceptive agent.[22] It represents a significant advancement in the field, demonstrating high efficacy in preclinical models.[22]

Mechanism of Action: Gamendazole induces infertility by disrupting the process of spermatogenesis, specifically by causing the premature release of spermatids from the Sertoli cells in the testes.[23][24] This effect is not mediated by hormonal changes but through direct interaction with specific protein targets within the Sertoli cells.[22] Affinity purification studies identified two key binding targets:

-

Heat Shock Protein 90 Beta (HSP90AB1/HSP90BETA): A molecular chaperone involved in protein folding and stability.[23][24]

-

Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1): A key protein in the translational machinery.[23][24]

Binding of Gamendazole to these targets is proposed to disrupt Sertoli cell-spermatid junctional complexes, leading to the sloughing of immature sperm and resulting in infertility.[23][24] This targeted mechanism represents a novel approach to male contraception.

Caption: Proposed mechanism of action for Gamendazole in Sertoli cells.

Case Study 3: Indazole-3-Carboxamides - Modulators of Inflammatory Pathways

The versatility of the indazole-3-carboxylic acid scaffold is further highlighted by the discovery of its carboxamide derivatives as potent inhibitors of the Calcium-Release Activated Calcium (CRAC) channel.[25][26] These channels are crucial for immune cell function, making them an attractive target for treating inflammatory and autoimmune diseases.[26]

Critical Structure-Activity Relationships (SAR): SAR studies revealed that the biological activity of these compounds is exquisitely sensitive to their chemical structure. A key finding was the critical importance of the amide linker's regiochemistry.[25][26]

-

Indazole-3-carboxamides (-CO-NH-Ar): Derivatives with this orientation proved to be potent CRAC channel blockers.

-

"Reverse" Amide Isomers (-NH-CO-Ar): These were found to be largely inactive.

This stark difference in activity underscores the precise structural requirements for binding to the target and highlights the importance of careful synthetic design in lead optimization.[25][26]

Table 1: SAR of Indazole-3-Carboxamide CRAC Channel Blockers

| Compound ID | Linker Type | Ar Moiety | IC₅₀ (µM) for Ca²⁺ Influx Inhibition |

|---|---|---|---|

| 12a | -CO-NH-Ar | 2,6-difluorophenyl | 1.51 |

| 12d | -CO-NH-Ar | 3-fluoro-4-pyridyl | 0.67 |

| 9b | -NH-CO-Ar | 2,6-difluorophenyl | 29 |

| 9c | -NH-CO-Ar | 3-fluoro-4-pyridyl | >100 (inactive) |

Data synthesized from reference[25].

The Future of Indazole Carboxylic Acid Derivatives in Drug Discovery

The remarkable success and chemical tractability of the indazole carboxylic acid scaffold ensure its continued relevance in drug discovery. Current and future research is focused on several key areas:

-

Expanding Therapeutic Horizons: The scaffold is being actively explored for new applications, including as nicotinic α-7 receptor partial agonists for neurological disorders like Alzheimer's disease and as inhibitors of various protein kinases implicated in cancer and other diseases.[13][27]

-

Innovations in Synthesis: The development of more efficient, scalable, and environmentally friendly ("green") synthetic methods will accelerate the discovery of new derivatives.[9]

-

Structure-Based Drug Design: As high-resolution crystal structures of indazole derivatives bound to their targets become available, computational and structure-based design will guide the creation of next-generation inhibitors with enhanced potency and selectivity.[28]

References

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal. Available at: [Link]

-

Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

-

What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Shaanxi Bloom Tech Co., Ltd. Available at: [Link]

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

-

Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. PubMed. Available at: [Link]

-

Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. Iowa State University Digital Repository (ISU ReD). Available at: [Link]

-

Mechanism of Antineoplastic Activity of Lonidamine. National Institutes of Health (NIH). Available at: [Link]

-

Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. Semantic Scholar. Available at: [Link]

- WO2005120498A2 - Method for synthesis of lonidamine and related indazole derivatives. Google Patents.

-

Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. Available at: [Link]

-

The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters. National Institutes of Health (NIH). Available at: [Link]

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. Available at: [Link]

-

Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. Oxford Academic. Available at: [Link]

-

Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat sertoli cells. Washington University School of Medicine in St. Louis. Available at: [Link]

-

Gamendazole a novel drug candidate for male contraception. New Drug Approvals. Available at: [Link]

-

A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose. PubMed. Available at: [Link]

-

The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment. MDPI. Available at: [Link]

-

Lonidamine: Basic Science and Rationale for Treatment of Prostatic Proliferative Disorders. UroToday. Available at: [Link]

-

Mechanism of antineoplastic activity of lonidamine. PubMed, National Institutes of Health (NIH). Available at: [Link]

-

(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]

-

Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (NIH). Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

-

Synthesis and structure-activity relationships of novel indazolyl glucocorticoid receptor partial agonists. Penn State University. Available at: [Link]

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available at: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Available at: [Link]

-

Lonidamine. Wikipedia. Available at: [Link]

-

What is the mechanism of Lonidamine?. Patsnap Synapse. Available at: [Link]

-

Effect of lonidamine on protein synthesis in neoplastic cells. PubMed. Available at: [Link]

-

(PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

-

Discovering a Reversible Male Contraceptive Agent Derived from Lonidamine. ACS Omega. Available at: [Link]

-

Structure of gamendazole, H2gamendazole, biotinylated gamendazole, and... ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. bloomtechz.com [bloomtechz.com]

- 5. jocpr.com [jocpr.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. WO2005120498A2 - Method for synthesis of lonidamine and related indazole derivatives - Google Patents [patents.google.com]

- 13. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 14. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. What is the mechanism of Lonidamine? [synapse.patsnap.com]

- 17. Lonidamine: Basic Science and Rationale for Treatment of Prostatic Proliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lonidamine - Wikipedia [en.wikipedia.org]

- 19. The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of lonidamine on protein synthesis in neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. "Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]

- 25. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pure.psu.edu [pure.psu.edu]

The Strategic Intermediate: A Deep Dive into 1-(THP)-1H-Indazole-5-Carboxylic Acid in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous pharmacologically active agents.[1][2] Its unique electronic properties and synthetic versatility have made it a cornerstone in the design of targeted therapies. This guide delves into the synthesis, characterization, and strategic application of a key building block, 1-(Tetrahydropyran-2-yl)-1H-indazole-5-carboxylic acid , a pivotal intermediate in the synthesis of potent therapeutics, including the PARP inhibitor Niraparib.

The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a bioisostere of indole and exhibits a wide range of biological activities.[1] This scaffold is present in a variety of approved drugs and clinical candidates targeting diverse therapeutic areas such as oncology, inflammation, and infectious diseases.[2] The ability of the indazole ring to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal framework for designing molecules that can effectively bind to biological targets.

Synthesis of 1-(THP)-1H-Indazole-5-Carboxylic Acid: A Tale of Protection and Strategy

The synthesis of 1-(THP)-1H-indazole-5-carboxylic acid is a critical process for its utilization as a building block. The tetrahydropyranyl (THP) group serves as a robust and readily cleavable protecting group for the N-H of the indazole ring, preventing unwanted side reactions during subsequent synthetic transformations.

Protection of 1H-Indazole-5-Carboxylic Acid

The introduction of the THP protecting group onto the indazole nitrogen is a crucial first step. This is typically achieved by reacting 1H-indazole-5-carboxylic acid with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.

Caption: THP protection of 1H-indazole-5-carboxylic acid.

Experimental Protocol: THP Protection of 1H-Indazole-5-Carboxylic Acid

A general procedure for the THP protection of indazoles involves the following steps:

-

Dissolution: Dissolve 1H-indazole-5-carboxylic acid in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of DHP: Add a slight excess (typically 1.1 to 1.5 equivalents) of 3,4-dihydro-2H-pyran (DHP).

-

Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford the desired 1-(THP)-1H-indazole-5-carboxylic acid.

A mild and efficient method for THP protection of indazoles has also been developed in water using Tween 20 as a surfactant, offering a more environmentally friendly approach.

Physicochemical and Spectroscopic Characterization

Accurate characterization of 1-(THP)-1H-indazole-5-carboxylic acid is paramount for its use in regulated pharmaceutical manufacturing. The following table summarizes its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indazole core protons, the protons of the tetrahydropyranyl ring, and the acidic proton of the carboxylic acid. The anomeric proton of the THP group typically appears as a downfield multiplet.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the indazole ring, and the aliphatic carbons of the THP group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the [M+H]⁺ or [M-H]⁻ ion, confirming the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-H and C-N stretches of the aromatic and aliphatic moieties.

Application in the Synthesis of Niraparib: A Case Study

1-(THP)-1H-indazole-5-carboxylic acid is a crucial intermediate in some synthetic routes towards Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. The carboxylic acid functionality allows for amide bond formation with a chiral amine synthon, a key step in constructing the final drug molecule.

Caption: Synthetic route to Niraparib utilizing 1-(THP)-1H-indazole-5-carboxylic acid.

Experimental Workflow: Amide Coupling and Deprotection

-

Amide Coupling:

-

Activation: The carboxylic acid of 1-(THP)-1H-indazole-5-carboxylic acid is activated using a suitable coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like DMF.

-

Coupling: The activated acid is then reacted with the key chiral amine intermediate, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, to form the corresponding amide.[1]

-

Work-up and Purification: The reaction mixture is worked up by aqueous extraction and the crude product is purified by chromatography.

-

-

Deprotection:

-

The THP protecting group is cleaved under acidic conditions. A common method involves treating the protected amide with a solution of hydrochloric acid in an organic solvent such as dioxane or methanol.

-

This step simultaneously removes the Boc protecting group from the piperidine nitrogen, yielding Niraparib.

-

The final product is then isolated and purified, often by crystallization of a salt form.

-

Conclusion: Enabling the Synthesis of Complex Therapeutics

1-(THP)-1H-indazole-5-carboxylic acid serves as a testament to the importance of strategic protecting group chemistry in the multi-step synthesis of complex pharmaceutical agents. Its robust synthesis and the lability of the THP group under specific conditions make it an invaluable tool for medicinal chemists. A thorough understanding of its properties and reactivity is essential for the efficient and scalable production of life-saving medicines like Niraparib, underscoring the critical role of well-characterized intermediates in the drug development pipeline.

References

-

Ningbo Inno Pharmchem Co., Ltd. Niraparib Intermediate: Understanding the Chemistry Behind a Vital Cancer Drug. [Link]

-

National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

Sources

The Strategic Role of the Tetrahydropyran (THP) Group in the Design of Indazole-Based Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with technical data to explore the multifaceted role of the tetrahydropyran (THP) group in the design and development of indazole-based therapeutics. We will move beyond simple descriptions to analyze the causal relationships between the incorporation of the THP moiety and the resulting modulation of physicochemical properties, metabolic stability, target engagement, and overall drug-like character.

Foundational Scaffolds: Indazole and Tetrahydropyran

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its structural rigidity, coupled with the presence of two nitrogen atoms, provides a unique electronic and geometric framework capable of engaging in a wide array of intermolecular interactions, including hydrogen bonding and π-stacking.[3][4] This versatility has led to its incorporation into numerous FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, which are used in cancer chemotherapy.[1]

The indazole core exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the most thermodynamically stable and predominant form in most biological and chemical contexts.[1][4] This tautomerism is a critical consideration in synthetic strategies, as the position of substitution on the nitrogen atoms can profoundly influence the molecule's biological activity and pharmacokinetic profile. The diverse pharmacological activities associated with indazole derivatives—spanning anticancer, anti-inflammatory, anti-HIV, and antimicrobial applications—underscore its importance as a foundational core for novel therapeutic agents.[2][4][5]

The Tetrahydropyran (THP) Moiety: A Versatile Modulator

The tetrahydropyran (THP) ring, a saturated six-membered cyclic ether, is a prevalent structural motif in numerous natural products and therapeutic agents.[6][7] While historically known in synthetic chemistry as a robust protecting group for alcohols, its role in modern medicinal chemistry has evolved significantly.[8][9] The THP group is now strategically employed as a key building block to fine-tune the properties of drug candidates.[8][10]

Its non-planar, conformationally restricted chair-like structure allows it to act as a three-dimensional scaffold, orienting substituents in well-defined spatial vectors. The ether oxygen can serve as a hydrogen bond acceptor, while the aliphatic carbon backbone can engage in favorable van der Waals or hydrophobic interactions within a target's binding pocket.[11][12] Crucially, the THP moiety is often used to improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it a valuable tool for lead optimization.[11]

The THP Group as a Physicochemical and Pharmacokinetic Modulator

The deliberate incorporation of a THP ring onto an indazole scaffold is a strategic decision aimed at optimizing the molecule's drug-like properties.

Modulation of Lipophilicity and Solubility

A central challenge in drug design is balancing lipophilicity (for membrane permeability) and aqueous solubility (for dissolution and distribution). The THP group offers a mechanism to modulate these properties. As a cyclic ether, it is less lipophilic than a corresponding carbocyclic ring (e.g., cyclohexane) but more lipophilic than more polar acyclic ethers. This allows for fine-tuning of the overall compound LogP.[13][14]

The partial miscibility of tetrahydropyran with water gives it unique hydrophobic characteristics.[15] When appended to a planar aromatic system like indazole, the THP group can disrupt crystal lattice packing, which may lead to improved aqueous solubility. Furthermore, the ether oxygen provides a hydrogen bond acceptor site, which can enhance interactions with water molecules.[12][16]

Table 1: Predicted Physicochemical Properties of Indazole vs. N1-THP-Indazole

| Property | Indazole (Parent Core) | N1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | Rationale for Change |

| Molecular Weight | 118.14 g/mol | 202.26 g/mol | Addition of C5H9O group. |

| LogP (Predicted) | ~1.8 | ~2.5 - 2.8 | The aliphatic THP ring increases lipophilicity. |

| Topological Polar Surface Area (TPSA) | 28.8 Ų | 38.0 Ų | The ether oxygen in the THP ring adds a polar surface. |

| Hydrogen Bond Donors | 1 (N-H) | 0 | The indazole N-H is substituted. |

| Hydrogen Bond Acceptors | 1 (pyridine-like N) | 2 (pyridine-like N, THP oxygen) | The THP ether oxygen adds an acceptor site. |

Note: LogP and TPSA values are estimations and can vary based on the prediction algorithm used. The table serves to illustrate the general trends upon THP substitution.

Enhancing Metabolic Stability

Metabolic instability is a primary cause of drug candidate failure. The THP ring is generally considered to be metabolically robust. Its saturated nature makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic or unsaturated systems.[17] By introducing a THP group at a metabolically labile position on an indazole derivative, medicinal chemists can effectively "shield" that site from enzymatic degradation, thereby increasing the compound's half-life and bioavailability.[18]

The THP Ring as a Bioisostere

Bioisosteric replacement is a cornerstone of lead optimization, where one functional group is replaced by another with similar steric and electronic properties to improve the overall molecular profile.[19][20] The THP ring is an effective bioisostere for various groups.[21] For example, it can replace a metabolically vulnerable N-isopropyl or tert-butyl group, maintaining steric bulk while improving metabolic stability.[22] It can also serve as a conformationally restricted alternative to flexible alkoxy chains, reducing the entropic penalty upon binding to a biological target.[11]

Structural Roles in Target Engagement

The rigid, three-dimensional nature of the THP ring plays a critical role in how a molecule interacts with its biological target.

Vectorial Projection and Conformational Rigidity